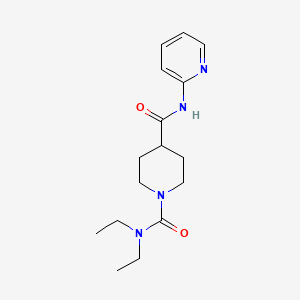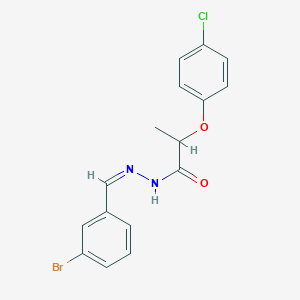
N~1~,N~1~-diethyl-N~4~-2-pyridinyl-1,4-piperidinedicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1~-diethyl-N~4~-2-pyridinyl-1,4-piperidinedicarboxamide, commonly known as DPA, is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an essential enzyme involved in DNA repair, and its inhibition has been shown to have therapeutic potential in cancer treatment.
Wirkmechanismus
N~1~,N~1~-diethyl-N~4~-2-pyridinyl-1,4-piperidinedicarboxamide is an enzyme involved in DNA repair, and its inhibition leads to the accumulation of DNA damage and subsequent cell death. DPA selectively inhibits N~1~,N~1~-diethyl-N~4~-2-pyridinyl-1,4-piperidinedicarboxamide, leading to the accumulation of DNA damage and cell death in cancer cells. DPA has also been shown to have anti-inflammatory effects by inhibiting the activation of nuclear factor kappa B (NF-κB).
Biochemical and Physiological Effects
DPA has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells. In addition, DPA has been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB.
Vorteile Und Einschränkungen Für Laborexperimente
DPA has several advantages for lab experiments, including its high potency and selectivity for N~1~,N~1~-diethyl-N~4~-2-pyridinyl-1,4-piperidinedicarboxamide inhibition. However, DPA has some limitations, such as its poor solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
Future research on DPA should focus on its potential therapeutic applications in other diseases, such as stroke and Alzheimer's disease. In addition, further studies are needed to determine the optimal dosage and treatment regimens for DPA in cancer treatment. The development of new formulations of DPA with improved solubility and bioavailability would also be beneficial. Finally, the identification of biomarkers that predict response to DPA treatment would aid in the selection of patients who are most likely to benefit from this therapy.
Synthesemethoden
DPA can be synthesized using a straightforward method involving the reaction of 2-chloronicotinic acid with diethylamine and 1,4-dibromobutane. The resulting intermediate is then reacted with 1,4-piperidinedicarboxylic acid to yield DPA. The purity of DPA can be improved using recrystallization techniques.
Wissenschaftliche Forschungsanwendungen
DPA has been extensively studied for its potential therapeutic use in cancer treatment. N~1~,N~1~-diethyl-N~4~-2-pyridinyl-1,4-piperidinedicarboxamide inhibition has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells. DPA has also been shown to have potential therapeutic applications in other diseases, such as stroke and Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-N,1-N-diethyl-4-N-pyridin-2-ylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-3-19(4-2)16(22)20-11-8-13(9-12-20)15(21)18-14-7-5-6-10-17-14/h5-7,10,13H,3-4,8-9,11-12H2,1-2H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEMKSCYDRMMDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~,N~1~-diethyl-N~4~-(pyridin-2-yl)piperidine-1,4-dicarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(acetylamino)phenyl]-1-piperidinecarboxamide](/img/structure/B5304495.png)



![N-(2-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B5304537.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1-methyl-2(1H)-pyridinone](/img/structure/B5304548.png)
![1-allyl-4-[(4-bromophenyl)acetyl]piperazine](/img/structure/B5304550.png)
![allyl 2-(4-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5304556.png)
![N-[1-(2-hydroxy-1-naphthyl)-3-phenyl-2-propen-1-yl]-3-methoxybenzamide](/img/structure/B5304563.png)
![3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-5-(2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5304565.png)
![N-ethyl-N-[(3-{[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)methyl]ethanamine](/img/structure/B5304567.png)
![(4aS*,8aR*)-6-{[2-(2-furyl)pyrimidin-5-yl]methyl}-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5304577.png)
![3-[(3-fluorobenzyl)thio]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5304583.png)
![1-(propylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5304588.png)